5-Phthalimidopentanoic acid

Description

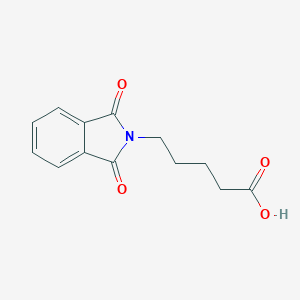

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYAIXIPOVUMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364928 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-76-8 | |

| Record name | 5-phthalimidopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Phthalimidopentanoic acid synthesis from phthalic anhydride

An In-Depth Technical Guide to the Synthesis of 5-Phthalimidopentanoic Acid from Phthalic Anhydride

**Executive Summary

This guide provides a comprehensive technical overview of the synthesis of this compound, a critical bifunctional building block in modern pharmaceutical research and drug development. The synthesis is achieved through the N-phthaloylation of 5-aminopentanoic acid using phthalic anhydride. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and efficiently perform this synthesis, understanding the causality behind each step to ensure a high-purity yield.

**1. Introduction: The Strategic Importance of this compound

This compound is a hetero-bifunctional molecule of significant interest in medicinal chemistry. It features a terminal carboxylic acid and a primary amine protected as a stable phthalimide group. This unique structure makes it an invaluable linker molecule, particularly in the burgeoning field of targeted protein degradation, where it is often incorporated into Proteolysis Targeting Chimeras (PROTACs). The phthalimide moiety can serve as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, while the pentanoic acid chain provides a versatile spacer with a terminal carboxylic acid for conjugation to a ligand targeting a protein of interest. Beyond PROTACs, it serves as a crucial starting material for synthesizing more complex molecules where controlled manipulation of the amine and acid functionalities is required.[1]

The synthesis from phthalic anhydride and 5-aminopentanoic acid is a robust and widely adopted method due to its high efficiency, operational simplicity, and the use of readily available, cost-effective starting materials.[2][3]

Reaction Principle and Mechanism: The Gabriel Synthesis Analogue

The formation of this compound is a classic example of N-phthaloylation, a reaction analogous to the first step of the Gabriel synthesis.[4] The mechanism proceeds in two distinct stages:

-

Amide Formation (Ring Opening): The process begins with the nucleophilic attack of the primary amino group of 5-aminopentanoic acid on one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate ortho-carboxybenzamide, commonly known as a phthalamic acid. This step is typically fast and can often occur at room temperature.

-

Imide Formation (Cyclization and Dehydration): The second stage involves an intramolecular cyclization. The newly formed amide nitrogen attacks the adjacent carboxylic acid group. This is followed by the elimination of a molecule of water to form the stable, five-membered phthalimide ring. This dehydration step is the rate-limiting step and requires thermal energy, which is why the reaction is typically conducted at elevated temperatures (e.g., by heating or refluxing in a suitable solvent).[4][5]

The overall reaction is a condensation reaction, where two molecules are joined with the loss of a small molecule (water).

Experimental Protocol

This protocol describes a reliable and scalable method for the synthesis of this compound. It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by standard analytical techniques.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount | Moles (mmol) |

| Phthalic Anhydride | 148.12 | 1.05 | 7.78 g | 52.5 |

| 5-Aminopentanoic Acid | 117.15 | 1.00 | 5.86 g | 50.0 |

| Glacial Acetic Acid | 60.05 | - | 50 mL | - |

| Distilled Water | 18.02 | - | As needed | - |

| Ethanol | 46.07 | - | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask, add 5.86 g (50.0 mmol) of 5-aminopentanoic acid and 7.78 g (52.5 mmol, 1.05 eq) of phthalic anhydride.[6] A slight excess of phthalic anhydride is used to ensure the complete consumption of the limiting reagent, 5-aminopentanoic acid.

-

Add 50 mL of glacial acetic acid to the flask. Acetic acid serves as a solvent that readily dissolves the reactants and facilitates the removal of water formed during the reaction.[3]

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

-

Reaction Execution:

-

Begin stirring the mixture.

-

Heat the flask using a heating mantle to a gentle reflux (approximately 118-120°C).

-

Maintain the reflux for 2-3 hours. The elevated temperature is crucial for the dehydration of the intermediate phthalamic acid to the final imide product.[5] Monitor the reaction progress; the initial slurry should become a clear solution as the reaction proceeds.

-

-

Work-up and Isolation:

-

After the reflux period, allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to crystallize.

-

Slowly pour the cooled reaction mixture into approximately 200 mL of cold distilled water with stirring. This precipitates the product, as it is largely insoluble in water, while the acetic acid and any unreacted starting materials are washed away.

-

Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper. This step is critical to remove any residual acetic acid.

-

-

Purification:

-

The crude product can be further purified by recrystallization. An ethanol/water mixture is highly effective.

-

Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve it.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The typical yield is 80-90%.

-

Safety Precautions

-

Phthalic anhydride is a corrosive solid and a respiratory irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial acetic acid is corrosive and has a pungent odor. All manipulations should be performed within a fume hood.

Data Analysis and Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the aliphatic protons of the pentanoic acid chain and a characteristic multiplet in the aromatic region (around 7.8 ppm) for the phthalimide protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide C=O stretching (typically two bands around 1770 and 1710 cm⁻¹) and the carboxylic acid C=O stretching (around 1700 cm⁻¹).[7] The absence of N-H stretching bands confirms the formation of the imide.

-

Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 153-156 °C). A broad melting range would indicate the presence of impurities.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (247.24 g/mol ).

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation involved.

Experimental Workflow

Caption: A flowchart illustrating the key stages of the this compound synthesis.

Chemical Transformation Pathway

Caption: The two-stage reaction pathway from reactants to the final product.

Applications in Drug Development

The successful synthesis of this compound opens avenues for numerous applications in drug discovery:

-

PROTAC Development: The carboxylic acid can be activated (e.g., as an acyl chloride or using peptide coupling reagents) and conjugated to a ligand for a target protein, forming a PROTAC that hijacks the CRBN E3 ligase.

-

Linker Chemistry: It serves as a versatile linker, providing a five-carbon aliphatic chain that can be further modified to tune the physicochemical properties (e.g., solubility, permeability) of a drug candidate.[8][9]

-

Protected Amino Acid: It can be used as a protected form of 5-aminopentanoic acid in multi-step syntheses where the carboxylic acid is manipulated first, with the amine being deprotected in a later step using hydrazine.[4]

References

-

Shaban, M. A., et al. (2020). Synthesis of a new derivative of (46) named 2-(1,3-dioxoisoindolin-2-yl)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. Journal of Molecular Structure, 1222, 128888. [Link]

-

Hajipour, A. R., et al. (2000). Microwave-assisted phthaloylation of amino acids under solvent-free conditions. Journal of Chemical Research, Synopses, (8), 364-365. [Link]

-

Zeng, J. (2004). N-Phthaloylation of amino acids. Chinese Journal of Organic Chemistry, 24(1), 101-103. [Link]

-

National Center for Biotechnology Information (2024). 5-Aminovaleric acid. PubChem Compound Summary for CID 138. [Link]

-

Khan, I., et al. (2025). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Computational Biology and Chemistry, 115, 108565. [Link]

-

Adibi, H., et al. (2007). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Journal of the Iranian Chemical Society, 4(3), 335-340. [Link]

-

McComsey, D. F., & Rehuman, A. (1986). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. Synthetic Communications, 16(12), 1535-1538. [Link]

-

Zarghab, H. D., et al. (2014). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of Advanced Research, 2(11), 868-876. [Link]

-

Siddiqui, H. L., et al. (1975). Reaction of phthalic anhydride with 2-aminoethanol hydrochloride. Pakistan Journal of Scientific and Industrial Research, 18(6), 269-271. [Link]

-

Bighash, M., et al. (2022). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 12(35), 22699-22723. [Link]

-

Gomaa, M. A.-M. (2015). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Journal of Applicable Chemistry, 4(5), 1486-1494. [Link]

-

Blicq, J. D., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 893-903. [Link]

-

Guleria, S., et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-2420. [Link]

- U.S. Patent No. 3,720,692. (1973).

Sources

- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pjsir.org [pjsir.org]

- 6. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to 5-Phthalimidopentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phthalimidopentanoic acid, with the CAS Number 1147-76-8 and a molecular weight of 247.25 g/mol , is a bifunctional organic molecule of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a terminal carboxylic acid and a phthalimide group, a well-established protecting group for primary amines. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, including peptidomimetics, enzyme inhibitors, and various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties dictate its behavior in various chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1147-76-8 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Synonyms | 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid, 5-Phthalimidovaleric acid | [2] |

Further experimental data, such as melting point, solubility in various solvents, and spectroscopic data, are essential for practical applications and are detailed in the subsequent sections.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a variation of the Gabriel synthesis, a robust and widely used method for the preparation of primary amines.[3][4][5][6][7] This synthetic strategy leverages the phthalimide group as a masked form of a primary amine, preventing over-alkylation, a common side reaction when working with primary amines directly.[3][4]

The Gabriel Synthesis Approach

The core principle of the Gabriel synthesis involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[3][4][7] In the case of this compound, the starting material is a halo-substituted pentanoic acid derivative.

Workflow for the Synthesis of this compound:

Caption: A logical flowchart illustrating the use of this compound as a synthetic intermediate.

Phthalimide derivatives, in general, have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory agents. [1][8]While specific biological activities of this compound itself are not extensively documented in publicly available literature, its role as a key building block in the synthesis of such active compounds is well-established within the medicinal chemistry community.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the fields of organic synthesis and drug development. Its straightforward synthesis via the Gabriel method, coupled with its bifunctional nature, makes it an ideal starting material and linker for the construction of complex and biologically active molecules. A comprehensive understanding of its properties and reactivity is paramount for its successful application in the design and synthesis of next-generation therapeutics.

References

-

Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05). Available from: [Link]

-

PubMed. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. Available from: [Link]

-

PubMed. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Available from: [Link]

-

Organic Chemistry Portal. Phthalimides. Available from: [Link]

-

inLIBRARY. INFRARED SPECTROSCOPIC ANALYSIS OF COMPLEXATION BETWEEN 5-AMINO ISO-PHTHALIC ACID, COBALT NITRATE, AND ETHYLENEDIAMINE. (2024-12-30). Available from: [Link]

-

MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]

-

Wikipedia. Phthalimide. Available from: [Link]

-

IUCr Journals. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

PMC. Exploring Phthalimide as the Acid Component in the Passerini Reaction. Available from: [Link]

-

BYJU'S. Gabriel Phthalimide Synthesis Reaction. Available from: [Link]

-

PubMed. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Available from: [Link]

-

NIH. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017-12-24). Available from: [Link]

-

Khan Academy. Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. (2024-12-31). Available from: [Link]

-

ResearchGate. Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2025-08-07). Available from: [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). Available from: [Link]

-

ResearchGate. Synthetic routes into Phthalimide and Succinimide protection schemes and their routes for removal. Available from: [Link]

-

PubMed. Rapid, Automated Online SPE-LC-QTRAP-MS/MS Method for the Simultaneous Analysis of 14 Phthalate Metabolites and 5 Bisphenol Analogues in Human Urine. (2016-05-01). Available from: [Link]

-

Cambridge University Press. Gabriel Synthesis. Available from: [Link]

-

NIH. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. (2024-09-21). Available from: [Link]

-

Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available from: [Link]

-

ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b) 2,4-PEF and (c) 3,4-PEF in CDCl 3 and TFA-d (6 : 1). Available from: [Link]

-

NIST. Pentanoic acid - Infrared Spectrum. Available from: [Link]

-

PubMed. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Available from: [Link]

-

University of Massachusetts Boston. Table of Characteristic IR Absorptions. Available from: [Link]

-

SpectraBase. (2S,4S)-2-methyl-4-[(4-methylphenyl)sulfonylamino]-5-phenylpentanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 5-Phthalimidopentanoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Phthalimidopentanoic Acid

Introduction

This compound is a chemical compound that integrates a phthalimide group with a five-carbon carboxylic acid chain. This structure is of interest in synthetic organic chemistry, often serving as a protected form of 5-aminopentanoic acid, a derivative of the neurotransmitter GABA. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis. By dissecting the spectral features, we can confirm the molecule's structural integrity and understand the electronic environment of each nucleus.

Molecular Structure and NMR Assignments

To interpret the NMR spectra, it is essential to first analyze the molecular structure and identify the chemically non-equivalent protons and carbons. Due to the plane of symmetry in the phthalimide group, certain nuclei are equivalent.

DOT Script for Molecular Structure

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the downfield carboxylic acid proton, the aromatic protons of the phthalimide group, and the aliphatic protons of the pentanoic acid chain. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts can vary slightly based on the solvent used.

-

Carboxylic Acid Proton (Hₐ): The most deshielded proton is that of the carboxylic acid group (-COOH). It typically appears as a broad singlet very far downfield, often between 10-12 ppm.[1][2] This significant downfield shift is due to the acidic nature of the proton and its attachment to a highly electronegative oxygen atom. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (Hₐᵣ): The phthalimide group contains four aromatic protons. Due to the molecule's symmetry, these protons are chemically equivalent in two pairs. They give rise to a complex multiplet pattern, often appearing as two distinct signals, in the range of 7.7-7.9 ppm.[3][4] This region integrates to four protons. The electron-withdrawing effect of the two adjacent carbonyl groups deshields these protons, shifting them downfield.

-

Aliphatic Protons (Hᵦ, Hγ, Hδ, Hε):

-

Hε (C5-H₂): The methylene group attached directly to the phthalimide nitrogen (C5) is significantly deshielded by the electronegative nitrogen and the inductive effect of the imide carbonyls. These two protons appear as a triplet at approximately 3.7 ppm. The triplet multiplicity arises from coupling with the two adjacent protons on C4.

-

Hᵦ (C2-H₂): The methylene group alpha to the carboxylic acid carbonyl group (C2) is also deshielded. These protons resonate as a triplet around 2.4 ppm.[1][5] The splitting into a triplet is due to coupling with the adjacent C3 methylene protons.

-

Hδ and Hγ (C3-H₂ and C4-H₂): The remaining two methylene groups, C3 and C4, are the most shielded aliphatic protons. They appear as complex multiplets in the upfield region, typically between 1.5 and 1.9 ppm. Their signals overlap and are split by their neighboring methylene groups, resulting in a complex pattern that can be challenging to resolve without higher field instrumentation. Each of these signals integrates to two protons.

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid | Hₐ | ~11.0 | Broad Singlet | 1H |

| Aromatic | Hₐᵣ | ~7.8 | Multiplet | 4H |

| -CH₂-N (C5) | Hε | ~3.7 | Triplet | 2H |

| -CH₂-COOH (C2) | Hᵦ | ~2.4 | Triplet | 2H |

| -CH₂- (C4) | Hγ | ~1.8 | Multiplet | 2H |

| -CH₂- (C3) | Hδ | ~1.6 | Multiplet | 2H |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, we expect to see nine distinct signals.

-

Carbonyl Carbons (C=O): Three signals are expected in the most downfield region of the spectrum. The carboxylic acid carbonyl carbon (C1) typically resonates around 175-181 ppm.[1] The two equivalent imide carbonyl carbons (C6) of the phthalimide group appear slightly upfield, at approximately 168 ppm, which is a characteristic chemical shift for imides.

-

Aromatic Carbons: The phthalimide ring has three sets of unique carbons. The two quaternary carbons to which the carbonyls are attached (C8) resonate around 132 ppm. The four carbons bearing protons (C10, C11) appear at approximately 134 ppm and 123 ppm due to their different electronic environments.

-

Aliphatic Carbons:

-

C5 (-CH₂-N): The carbon atom bonded to the imide nitrogen is deshielded and appears around 38-40 ppm.

-

C2 (-CH₂-COOH): The carbon alpha to the carboxylic acid is found at approximately 34 ppm.[1]

-

C3 and C4: The remaining two methylene carbons, C3 and C4, are the most shielded and resonate in the 22-28 ppm range. Based on reference data for pentanoic acid, C3 would be expected around 27 ppm and C4 around 22 ppm.[1]

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Label | Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | C1 | ~180 |

| Imide C=O | C6 | ~168 |

| Aromatic C-H | C10/C11 | ~134 |

| Aromatic Quaternary C | C8 | ~132 |

| Aromatic C-H | C10/C11 | ~123 |

| -CH₂-N | C5 | ~39 |

| -CH₂-COOH | C2 | ~34 |

| -CH₂- (C3) | C3 | ~27 |

| -CH₂- (C4) | C4 | ~22 |

Experimental Protocol

The following provides a generalized methodology for the acquisition of NMR spectra for this compound.

DOT Script for Experimental Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry, pure this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for good solubility, while DMSO-d₆ can be used if solubility is an issue and to clearly observe the carboxylic acid proton.

-

Vortex the sample until the solid is completely dissolved.

-

Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typically, 16 to 32 scans are sufficient to obtain a spectrum with a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Perform phase correction and baseline correction on both spectra to ensure accurate integration and peak identification.

-

Calibrate the chemical shift axis. If tetramethylsilane (TMS) was used as an internal standard, its signal is set to 0.00 ppm. Otherwise, the residual solvent peak can be used as a secondary reference.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

-

Identify the chemical shift (in ppm) for each peak in both the ¹H and ¹³C spectra.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its chemical structure. The ¹H spectrum is characterized by distinct signals for the carboxylic acid, aromatic, and various aliphatic protons, with chemical shifts and splitting patterns that are highly informative. The ¹³C spectrum complements this by identifying all unique carbon environments, from the deshielded carbonyls to the shielded aliphatic carbons. This comprehensive guide serves as a valuable resource for scientists, enabling confident structural verification and a deeper understanding of the molecule's electronic properties.

References

-

Transtutors. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). [Link]

-

ResearchGate. 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). [Link]

-

SpectraBase. Phthalimide - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. Phthalimide. [Link]

-

Filo. Study the NMR spectrum of pentanoic acid, valeric acid (C5H10O2). [Link]

-

YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid). [Link]

-

The Pherobase. NMR: Pentanoic acid|valeric acid|C5H10O2. [Link]

Sources

- 1. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Study the NMR spectrum of pentanoic acid, valeric acid \left(\mathrm{C}5 .. [askfilo.com]

A Comprehensive Technical Guide to High-Purity 5-Phthalimidopentanoic Acid for Researchers and Drug Development Professionals

Foreword: The Unseen Workhorse in Advanced Therapeutics

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the success of a therapeutic candidate. Among these, 5-Phthalimidopentanoic acid, a seemingly simple molecule, has emerged as a critical component in the synthesis of complex and highly targeted therapeutics. Its utility, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and as a versatile linker in peptide synthesis, underscores the necessity for a comprehensive understanding of its properties, sourcing, and application. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, offering field-proven insights into sourcing high-purity material and its effective implementation in key synthetic workflows.

The Critical Role of this compound in Innovative Drug Modalities

This compound (CAS No. 1147-76-8) is a bifunctional molecule featuring a terminal carboxylic acid and a phthalimide-protected amine. This unique structure makes it an ideal building block for introducing a protected primary amine via a five-carbon aliphatic chain. The phthalimide group offers robust protection of the amine functionality, which can be readily deprotected under specific conditions to reveal the primary amine for subsequent conjugation.

Its significance is most pronounced in two rapidly advancing areas of pharmaceutical research:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as a foundational element in the synthesis of these linkers, providing a stable and versatile scaffold for further elaboration. The length and composition of the linker, often constructed using building blocks like this compound, profoundly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this compound can be utilized to introduce a flexible linker or a non-natural amino acid into a peptide sequence. The phthalimide protection is orthogonal to the standard Fmoc and Boc protecting group strategies used in SPPS, allowing for selective deprotection and modification of the incorporated linker.

Sourcing High-Purity this compound: A Supplier Landscape

The quality of starting materials is a non-negotiable aspect of drug development. For this compound, ensuring high purity is crucial to avoid the introduction of unwanted side products in complex synthetic schemes. Several reputable chemical suppliers offer this reagent, and a comparative analysis of their typical specifications is presented below.

| Supplier | Product Number | Purity Specification | Availability |

| ChemScene | CS-0237056 | ≥97% | In Stock |

| Matrix Scientific | 173685 | Not specified | In Stock |

| 3B Scientific Corporation | Not specified | Not specified | In Stock |

| Bio-Farma | Not specified | Not specified | In Stock |

| AK Scientific, Inc. | 9516BA | Not specified | In Stock |

Note: Purity specifications can vary by lot. It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before use. A typical CoA will provide detailed information on the compound's identity, purity (usually determined by HPLC and/or NMR), and physical properties.

Quality Control and Analytical Characterization: A Self-Validating System

Before incorporating this compound into a synthetic workflow, it is best practice to perform in-house quality control to verify the supplier's specifications. This ensures the integrity of your experimental results and the reproducibility of your synthesis.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): To confirm the purity of the material. A reversed-phase method using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a suitable starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

The following workflow outlines a logical process for the qualification of incoming this compound.

Caption: Workflow for the quality control of incoming this compound.

Application in PROTAC Linker Synthesis: A Step-by-Step Protocol

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a common reaction in the assembly of PROTAC linkers. The following protocol provides a general procedure for coupling this compound to an amine-containing molecule, which could be an E3 ligase ligand or a fragment of the linker.

Protocol: Amide Coupling of this compound

Materials:

-

This compound

-

Amine-functionalized substrate (1.0 eq)

-

HATU (1.2 eq) or HBTU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the amine-functionalized substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add the coupling reagent (HATU or HBTU, 1.2 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates the key steps in this process.

Caption: Key stages in the synthesis of a PROTAC linker using this compound.

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. The carboxylic acid is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support.

Protocol: Incorporation of this compound into a Peptide Sequence

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in DMF (for Fmoc deprotection)

-

This compound (3.0 eq)

-

HCTU (2.9 eq) or DIC (3.0 eq) / OxymaPure (3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq) or Collidine (6.0 eq)

-

Anhydrous DMF

-

SPPS reaction vessel

Procedure:

-

Swell the resin in DMF.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the this compound (3.0 eq) with the coupling reagent(s) (e.g., HCTU/DIPEA or DIC/OxymaPure) in DMF for 5-10 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

Proceed with the next SPPS cycle or cleave the modified peptide from the resin.

This workflow is depicted in the following diagram.

Caption: Incorporation of this compound in Fmoc-based SPPS.

Conclusion: A Versatile Tool for Next-Generation Therapeutics

High-purity this compound is an indispensable tool for the modern medicinal chemist. Its robust protecting group strategy and versatile reactivity make it a cornerstone in the construction of sophisticated drug candidates, particularly in the burgeoning field of targeted protein degradation. By carefully selecting suppliers, rigorously verifying material quality, and employing optimized synthetic protocols, researchers can confidently leverage the power of this versatile building block to accelerate the discovery and development of next-generation therapeutics.

References

- Bordi, S., Jiang, T., Konopka, A., et al. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. RSC Med. Chem., 2023, 14, 1234-1240.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

5-Phthalimidopentanoic Acid: A Bifunctional Linker for Advanced Bioconjugation and Targeted Protein Degradation

Abstract

In the landscape of modern drug development and chemical biology, the covalent linkage of distinct molecular entities is a cornerstone of innovation. Bifunctional linkers are the critical components that enable the creation of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, 5-Phthalimidopentanoic acid has emerged as a particularly versatile and strategic building block. This technical guide provides an in-depth exploration of its core attributes, synthesis, and field-proven applications, with a primary focus on its role in the rational design of PROTACs. We will dissect the chemical principles that underpin its utility, provide detailed experimental protocols for its synthesis and application, and offer insights into the causal relationships between its structure and function in complex biological systems.

The Architectural Logic of Bifunctional Linkers

Bifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the covalent connection of two different molecules.[1] In the context of therapeutics, this typically involves bridging a targeting moiety (e.g., an antibody or a small molecule ligand for a specific protein) to an effector moiety (e.g., a cytotoxic payload or an E3 ligase recruiting ligand).[2][3] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic properties.[][5]

This compound is a heterobifunctional linker characterized by two key features:

-

A terminal carboxylic acid : This group provides a versatile handle for forming stable amide bonds with primary or secondary amines, a ubiquitous functionality in drug ligands and on solid-phase synthesis resins.[6]

-

A phthalimide-protected primary amine : The phthalimide group serves as a robust and stable mask for a primary amine.[] This protected amine is central to its application in PROTACs, where it often serves as a precursor to the E3 ligase-recruiting ligand. The phthalimide can be deprotected under specific conditions, most commonly via hydrazinolysis, to reveal the primary amine for further conjugation.[3][7]

The five-carbon alkyl chain (pentanoic acid backbone) offers a balance of flexibility and defined length, which is crucial for establishing the optimal spatial orientation between the two connected molecules, a key factor in the formation of a stable ternary complex in PROTACs.[8]

Physicochemical Profile

Understanding the physicochemical properties of a linker is paramount for predicting its behavior in biological systems and for designing effective synthesis and purification strategies.

| Property | Value | Source & Notes |

| Molecular Formula | C₁₃H₁₃NO₄ | [8] |

| Molecular Weight | 247.25 g/mol | [8] |

| CAS Number | 1147-76-8 | [8] |

| Topological Polar Surface Area (TPSA) | 74.68 Ų | A calculated value indicating polarity, which influences membrane permeability.[8] |

| LogP (Octanol-Water Partition Coefficient) | 1.5375 | A calculated value representing lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.[8] |

| pKa (Carboxylic Acid) | ~4.8 | Estimated based on the pKa of pentanoic acid (~4.82)[6]. The electron-withdrawing phthalimide group may slightly decrease this value, making the acid slightly stronger. |

| pKa (Imide N-H) | ~8.3 | For phthalimide itself. This acidity allows for easy deprotonation to form the potassium salt used in Gabriel-type syntheses.[9] |

| Solubility | Slightly soluble in water | Expected to have limited water solubility but good solubility in organic solvents like DMF, DCM, and alcohols, typical for SPPS and organic synthesis.[10][11] |

Synthesis of this compound

The synthesis of this compound is straightforward and can be reliably achieved through the condensation of 5-aminopentanoic acid with phthalic anhydride. This reaction leverages the nucleophilicity of the primary amine to attack the anhydride, followed by cyclization to form the stable imide ring.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of N-phthaloyl amino acids.[3][12]

Materials:

-

5-Aminopentanoic acid

-

Phthalic anhydride

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 5-aminopentanoic acid (1.01 eq).

-

Solvent Addition: Add glacial acetic acid to the flask (approx. 10-15 mL per gram of phthalic anhydride) to serve as the reaction solvent.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Initial Isolation: After the reaction is complete, filter the hot reaction mixture to remove any insoluble impurities.

-

Solvent Removal: Evaporate the glacial acetic acid from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then recrystallized from ethanol to yield pure this compound as a white solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: A Strategic Linker in PROTACs

The most impactful application of this compound is in the field of Targeted Protein Degradation (TPD), specifically in the design of PROTACs.[3] A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13]

The phthalimide moiety of the linker is a key structural component of ligands for the Cereblon (CRBN) E3 ligase, such as thalidomide and pomalidomide.[3] Therefore, this compound is an ideal building block where the phthalimide end serves as the E3 ligase binder (or a precursor to it), and the carboxylic acid end is used to attach a ligand for the POI.

Logical Framework of a PROTAC

Caption: The tripartite structure of a PROTAC molecule.

Field-Proven Insight: The Case of ARV-110 (Bavdegalutamide)

A prominent example demonstrating the utility of this linker architecture is ARV-110, a clinical-stage oral PROTAC designed to degrade the Androgen Receptor (AR) for the treatment of metastatic castration-resistant prostate cancer.[] The structure of ARV-110 incorporates an AR antagonist connected via a rigid piperidine-piperazine containing linker to a phthalimide-based CRBN ligand.[] The core spacing is analogous to a five-carbon alkyl chain, highlighting the clinical validation of this linker length and composition.

Another example, BETd-260, a potent degrader of BET bromodomain proteins, was optimized by shortening a longer linker to a five-carbon alkyl chain, which significantly improved its degradation potency.[]

| PROTAC | Target(s) | E3 Ligase | Linker Motif | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cell Line |

| ARV-110 | Androgen Receptor | CRBN | Azaheterocycle-containing linker with C5-like spacing | ~1 nM | >95% | VCaP |

| BETd-260 | BRD2/3/4 | CRBN | 5-Carbon Alkyl Chain | Potent | ~100% | RS4;11 |

Data synthesized from published abstracts and reviews.[]

Detailed Experimental Protocol: PROTAC Synthesis

This protocol outlines the final amide coupling step to conjugate this compound (or a derivative) to a POI ligand containing a primary amine.

Workflow for Amide Coupling

Caption: Workflow for coupling the linker to a POI ligand.

Materials:

-

This compound (1.0 eq)

-

POI-ligand-amine (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: Under an inert atmosphere, dissolve this compound and the amine-functionalized POI ligand in anhydrous DMF.

-

Activation & Coupling: To the stirred solution, add HATU followed by DIPEA.

-

Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the formation of the product by LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC molecule.

-

Validation: Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Application in Solid-Phase Synthesis

The carboxylic acid terminus of this compound makes it an excellent candidate for immobilization onto a solid support, serving as a starting point for Solid-Phase Peptide Synthesis (SPPS) or combinatorial library generation. The phthalimide-protected amine can be unmasked on-resin at the desired step.

Protocol for Immobilization on Rink Amide Resin

This protocol describes the coupling of the linker's carboxylic acid to the primary amine of a Rink Amide resin, a common support for generating C-terminal amides upon cleavage.

Materials:

-

Rink Amide Resin

-

This compound (5 eq relative to resin loading)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (5 eq)

-

HOBt (Hydroxybenzotriazole) (5 eq)

-

DIPEA (10 eq)

-

DMF, DCM (Peptide synthesis grade)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a synthesis vessel and swell in DMF for 1 hour. Drain the solvent.

-

Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation Solution: In a separate vial, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling to Resin: Add the activation solution to the swelled, deprotected resin. Agitate the mixture at room temperature for 2-6 hours.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).

-

Capping (Optional but Recommended): To block any unreacted amine sites on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin again as in the previous step.

-

Drying: Dry the resin under high vacuum. The loading efficiency can be determined by cleaving the linker from a small amount of resin and analyzing by UV-Vis spectroscopy.

Prospective Applications and Conclusion

While the predominant application of this compound is in PROTACs, its fundamental bifunctional architecture allows for its theoretical application in other areas of bioconjugation:

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid could be activated and coupled to the ε-amino groups of lysine residues on a monoclonal antibody. The phthalimide-protected amine could then be deprotected to allow conjugation of a payload. However, this approach would lead to a heterogeneous product, and more site-specific conjugation methods are now preferred in ADC development.[5][14]

-

Peptide Modification: It can be incorporated into a peptide sequence during SPPS to introduce a latent primary amine on a side chain, which can be unmasked post-synthesis for cyclization or labeling.

References

-

PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. PMC. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Gabriel Synthesis. Organic Chemistry Tutor. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

-

Bifunctional linkers. CD Biosynsis. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

-

Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Natural Sciences. [Link]

-

Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Computational Biology and Chemistry. [Link]

-

Phthalic Acid | C8H6O4 | CID 1017. PubChem. [Link]

-

Phthalimide | C8H5NO2 | CID 6809. PubChem. [Link]

-

Preparation of Phthalimide. BYJU'S. [Link]

-

Phthalimide. Wikipedia. [Link]

-

Pentanoic Acid | C5H10O2 | CID 7991. PubChem. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

-

Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]

-

How to Synthesize a Peptide. AAPPTec. [Link]

-

Strategic and Chemical Advances in Antibody–Drug Conjugates. PMC. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Strategic and Chemical Advances in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs [wuxixdc.com]

- 8. chemscene.com [chemscene.com]

- 9. byjus.com [byjus.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 5-Phthalimidopentanoic Acid and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Bond Formation in Bioconjugation and Medicinal Chemistry

The formation of a stable amide bond is a cornerstone of modern chemical synthesis, particularly within the realms of drug development, peptide synthesis, and bioconjugation. This application note provides a detailed guide to the coupling of 5-phthalimidopentanoic acid with primary amines, a key transformation for introducing a protected amine functionality via a flexible linker. The phthalimide group serves as a robust protecting group for the primary amine, preventing unwanted side reactions during synthesis.[1][2] Its subsequent removal reveals the primary amine for further functionalization, making this compound a valuable building block in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

This document, authored for the experienced researcher, delves into the mechanistic underpinnings of common coupling strategies, provides detailed, field-tested protocols, and offers a comprehensive troubleshooting guide to navigate the potential challenges of this pivotal reaction.

Mechanistic Principles: A Tale of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. This section will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Amide Bond Formation (e.g., EDC)

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their convenience and the ease of removal of the urea byproduct. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the primary amine to form the desired amide bond.

However, the O-acylisourea intermediate is unstable and can undergo intramolecular rearrangement to a stable N-acylurea, which is a common byproduct that can complicate purification.[4] To mitigate this and increase the efficiency of the reaction, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts cleanly with the primary amine to yield the amide.[5][6]

Caption: Carbodiimide (EDC)/NHS-mediated activation pathway.

Uronium/Aminium Salt-Mediated Amide Bond Formation (e.g., HATU)

Uronium and aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high efficiency, rapid reaction times, and low rates of racemization, particularly in peptide synthesis.[7][8] The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to form a highly reactive O-acyl(tetramethyl)isouronium salt.[8] This intermediate rapidly reacts with the displaced HOAt (1-hydroxy-7-azabenzotriazole) to generate an OAt-active ester, which is then readily attacked by the primary amine to furnish the amide product.[7][8]

Caption: HATU-mediated amide bond formation mechanism.

Experimental Protocols

The following protocols provide a starting point for the successful coupling of this compound with a primary amine. Optimization may be required depending on the specific properties of the primary amine (e.g., sterics, electronics, solubility).

Protocol 1: EDC/NHS Mediated Coupling

This protocol is well-suited for a wide range of primary amines and offers a cost-effective and reliable method for amide bond formation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Primary Amine | Varies | Varies |

| EDC (EDAC) | ≥98% | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |

| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | ||

| 1 M aq. HCl | ||

| Brine | ||

| Anhydrous Na₂SO₄ or MgSO₄ | ||

| Silica Gel | 230-400 mesh |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (or DCM, depending on substrate solubility) to a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Add NHS (1.1 eq) and EDC (1.2 eq) to the stirred solution.

-

Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

-

Amine Addition: In a separate vial, dissolve the primary amine (1.0-1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Base Addition: Add DIPEA (1.5-2.0 eq) to the reaction mixture. The base is crucial for scavenging the HCl produced during the reaction and for maintaining a favorable pH for the coupling.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: HATU Mediated Coupling

This protocol is particularly advantageous for sterically hindered or electron-deficient amines where other methods may fail.[10][11]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Primary Amine | Varies | Varies |

| HATU | ≥98% | Sigma-Aldrich |

| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ||

| Saturated aq. NaHCO₃ | ||

| 1 M aq. HCl | ||

| Brine | ||

| Anhydrous Na₂SO₄ or MgSO₄ | ||

| Silica Gel | 230-400 mesh |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

-

Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the stirred solution. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[7][8]

-

Amine Addition: Add the primary amine (1.0-1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often rapid, with completion typically observed within 1-4 hours.[7]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Inactive coupling reagent | Use fresh, high-purity coupling reagents. Store EDC and HATU under desiccated conditions. |

| Insufficient activation time | Ensure adequate pre-activation time, especially for HATU (10-15 minutes). | |

| Low nucleophilicity of the amine | For electron-deficient or sterically hindered amines, consider using a more potent coupling reagent like HATU. Increasing the reaction temperature or using a stronger, non-nucleophilic base may also be beneficial. | |

| Hydrolysis of activated species | Use anhydrous solvents and maintain an inert atmosphere to prevent moisture contamination. | |

| Presence of N-Acylurea Byproduct (EDC Protocol) | Rearrangement of the O-acylisourea intermediate | Ensure the addition of NHS to form the more stable NHS ester. Add the amine promptly after the activation step. |

| Incomplete Reaction | Insufficient equivalents of coupling reagent or base | Use a slight excess of the coupling reagent (1.1-1.2 eq) and base (2.0-3.0 eq). |

| Steric hindrance | Consider switching to a less sterically demanding coupling reagent or increasing the reaction temperature and time. | |

| Difficulty in Purification | Water-soluble byproducts | For EDC reactions, the urea byproduct is water-soluble and can be removed with aqueous workup. For HATU, byproducts are also generally water-soluble. |

| Co-elution of product and impurities | Optimize the column chromatography conditions (e.g., try a different solvent system or a shallower gradient). |

Subsequent Deprotection of the Phthalimide Group

Once the amide bond is successfully formed, the phthalimide protecting group can be removed to reveal the primary amine for further conjugation or modification. The most common method for phthalimide deprotection is hydrazinolysis.

General Protocol for Hydrazinolysis:

-

Dissolve the phthalimide-protected compound in a suitable solvent (e.g., ethanol or a mixture of THF and water).

-

Add hydrazine hydrate (excess, typically 10-20 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the phthalhydrazide byproduct often precipitates and can be removed by filtration.

-

The filtrate containing the desired primary amine can then be worked up and purified as necessary.

It is important to note that other deprotection methods exist, such as acidic or basic hydrolysis, which may be suitable depending on the stability of the rest of the molecule.[12][13]

Conclusion

The formation of an amide bond between this compound and a primary amine is a versatile and powerful tool in the synthesis of complex molecules for research and drug development. By understanding the underlying mechanisms of different coupling reagents and following robust experimental protocols, researchers can efficiently and reliably achieve this key transformation. The choice between EDC/NHS and HATU will depend on the specific characteristics of the primary amine, with HATU being the preferred reagent for more challenging substrates. Careful execution of the reaction and purification steps, guided by the troubleshooting information provided, will lead to high yields of the desired amide product, ready for subsequent deprotection and further functionalization.

References

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. Reddit. [Link]

-

Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Reddit. (2023, May 9). HATU/PyBOP coupling procedure question [Online forum post]. Reddit. [Link]

-

Quora. (2020, June 26). What is the reaction of phthalic acid with amide? [Online forum post]. Quora. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Cambis. (2025, September 9). Gabriel Phthalimide Synthesis [Video]. YouTube. [Link]

-

ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine? [Online forum post]. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Carbodiimide - Wikipedia [en.wikipedia.org]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

5-Phthalimidopentanoic acid as a linker for antibody-drug conjugates (ADCs)

Application Note & Protocols

Topic: 5-Phthalimidopentanoic Acid as a Versatile Linker Precursor for Antibody-Drug Conjugate (ADC) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery paradigm aims to maximize efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[1][3] The architecture of an ADC is tripartite, consisting of a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker that covalently connects them.[4][5]

The linker is arguably the most critical design component, dictating the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.[6][7] An ideal linker must remain stable in the bloodstream to prevent premature payload release, which could lead to off-target toxicity.[] Upon internalization of the ADC into the target cell, the linker must then efficiently release the cytotoxic payload in its active form.[1][9]

Linkers are broadly categorized as cleavable or non-cleavable.[][11] Non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody, offering high plasma stability.[6][12] Cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins.[13][14][15]

This guide focuses on the application of This compound , a versatile building block for constructing linkers that are conjugated to antibodies via surface-exposed lysine residues. The phthalimide group serves as a robust protecting group for a primary amine, which, after deprotection, provides a reactive handle for subsequent payload attachment.

This compound: A Strategic Building Block

This compound provides a foundational structure for creating custom ADCs. Its key features include:

-

Carboxylic Acid Group: This functional group can be readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with the ε-amino groups of lysine residues on the antibody surface.[] This forms a stable amide bond, tethering the linker to the mAb.

-

Phthalimide-Protected Amine: The phthalimide group is a stable protecting group for a primary amine, withstanding a wide range of chemical conditions.[17] Its removal unmasks a primary amine, which can then be used as a nucleophilic handle to attach a payload functionalized with an appropriate electrophile (e.g., an NHS ester).

-

Aliphatic Spacer: The five-carbon (pentanoic) chain provides spatial separation between the antibody and the payload. This can be crucial for mitigating steric hindrance, preserving the antibody's binding affinity, and potentially improving the payload's access to its intracellular target.

The overall strategy involves a sequential, three-stage process: (1) conjugation of the activated linker to the antibody, (2) deprotection of the linker's amine terminus, and (3) conjugation of the payload.

// Node definitions Antibody [label="Monoclonal Antibody\n(Targeting Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker\n(Stability & Release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Payload [label="Cytotoxic Payload\n(Warhead)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Antibody -> Linker [color="#5F6368"]; Linker -> Payload [color="#5F6368"];

// Invisible nodes for alignment {rank=same; Antibody; Linker; Payload;} }

Figure 1: The tripartite structure of an Antibody-Drug Conjugate (ADC).

Experimental Workflows and Protocols

This section provides detailed protocols for the synthesis of an ADC using this compound as the linker precursor. The workflow is designed to be modular, allowing for adaptation based on the specific antibody and payload used.

Workflow Overview

The entire process, from linker activation to the final purified ADC, is a multi-step synthesis that requires careful execution and analytical characterization at each stage to ensure success.